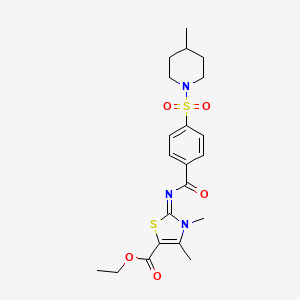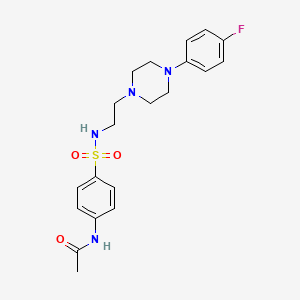![molecular formula C16H26N4O2 B2492674 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1706073-94-0](/img/structure/B2492674.png)
1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one often involves regiospecific reactions, where the correct identification of the regioisomer formed can be challenging and requires unambiguous structure determination methods such as single-crystal X-ray analysis (Kumarasinghe et al., 2009). Such compounds may exhibit conformational differences and unique molecular interactions in their solid state.
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds similar to 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one have been obtained from density functional theory (DFT) calculations, providing insights into their geometry, vibrational spectra, and fundamental vibrations (Viji et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of such molecules can be further understood through their synthesis pathways and reactions. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for synthesizing heterocycles indicates the versatility and reactivity of these compounds in chemical synthesis (Mahata et al., 2003).
Physical Properties Analysis
The physical properties, including the crystalline nature and hydrogen bonding patterns, can significantly vary among compounds with slight structural differences. The second monoclinic polymorph of a related compound demonstrates how variations in molecular conformation can influence the crystal packing and intermolecular interactions (Zhu et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic attack, stability, and electronic absorption spectra, are crucial for understanding the behavior of these compounds in various chemical environments. Studies on similar compounds provide detailed insights into their electronic structure, reactivity, and stability (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry Compounds with structural features similar to "1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one" are often investigated for their synthetic applications. For example, the synthesis of 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones has been explored, highlighting the versatility of pyrazole derivatives in organic synthesis. These compounds serve as building blocks for creating more complex molecules with potential biological activities (Attanasi et al., 1997).
Pharmaceutical Chemistry The investigation into the synthesis and properties of compounds containing pyrazole and 1,2,4-triazole derivatives illustrates their significant pharmacological potential. These studies underscore the chemical modification possibilities of these heterocycles and their strategic role in modern medicine and pharmacy. The creation of condensed systems involving these heterocycles is scientifically attractive and promising, suggesting potential applications in drug development (Fedotov et al., 2022).
Materials Science Compounds structurally related to the query have been used in the synthesis of fluorescent films and other materials. For instance, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their conversion to acrylates demonstrate their potential as monomers for fluorescent films. This application signifies the role of these compounds in developing new materials with specific optical properties (Soboleva et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-5-11-18(12-6-15)14-3-9-19(10-4-14)16(21)13-20-8-2-7-17-20/h2,7-8,14-15H,3-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMFFGLWFFEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)


![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




